molecular formula C23H21N3O2S B10993939 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B10993939
M. Wt: 403.5 g/mol
InChI Key: NICURFDBSHEVJS-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that combines the structural features of thiazole and indole derivatives. These classes of compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group and a tetrahydropyridoindole moiety further enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiosemicarbazone intermediate. Cyclization of this intermediate with α-haloketones yields the thiazole ring.

    Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the thiazole and indole derivatives through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the indole and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound’s thiazole and indole moieties are known for their antimicrobial, antiviral, and anticancer activities. It can be used in the development of new pharmaceuticals targeting these diseases.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The indole structure is particularly significant in drug design due to its presence in many natural products and pharmaceuticals.

Industry

Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its diverse reactivity makes it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The indole moiety can bind to DNA or proteins, affecting cellular processes. These interactions can lead to antimicrobial or anticancer effects by disrupting vital biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3-thiazole: Shares the thiazole ring and methoxyphenyl group but lacks the indole moiety.

    1-(1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Contains the indole structure but lacks the thiazole ring.

Uniqueness

The uniqueness of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone lies in its combined structural features, which confer a broad spectrum of biological activities. The presence of both thiazole and indole rings allows it to interact with multiple biological targets, making it a promising candidate for drug development and other applications.

This compound’s versatility and potential make it a significant subject of study in various scientific fields.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C23H21N3O2S/c1-28-17-8-6-15(7-9-17)23-24-16(14-29-23)12-22(27)26-11-10-21-19(13-26)18-4-2-3-5-20(18)25-21/h2-9,14,25H,10-13H2,1H3

InChI Key

NICURFDBSHEVJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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